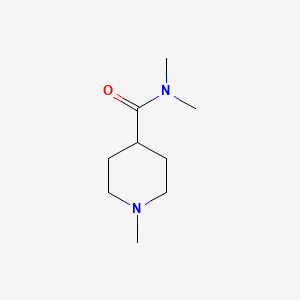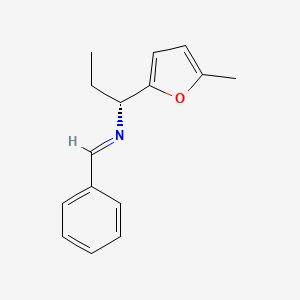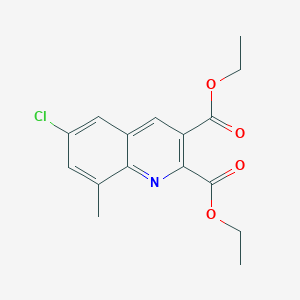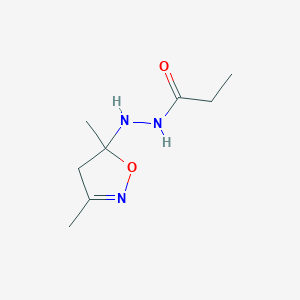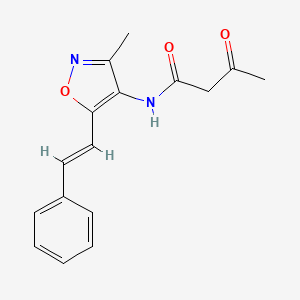
N-(3-Methyl-5-styrylisoxazol-4-yl)-3-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methyl-5-styrylisoxazol-4-yl)-3-oxobutanamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-5-styrylisoxazol-4-yl)-3-oxobutanamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of Styryl Group: The styryl group can be introduced via a Heck reaction, where a styrene derivative is coupled with the isoxazole ring.
Formation of 3-Oxobutanamide:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the styryl moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the 3-oxobutanamide moiety.
Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
N-(3-Methyl-5-styrylisoxazol-4-yl)-3-oxobutanamide may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(3-Methyl-5-styrylisoxazol-4-yl)-3-oxobutanamide would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Methyl-5-phenylisoxazol-4-yl)-3-oxobutanamide
- N-(3-Methyl-5-vinylisoxazol-4-yl)-3-oxobutanamide
- N-(3-Methyl-5-ethylenedioxyisoxazol-4-yl)-3-oxobutanamide
Uniqueness
N-(3-Methyl-5-styrylisoxazol-4-yl)-3-oxobutanamide is unique due to the presence of the styryl group, which may impart distinct chemical and biological properties compared to other isoxazole derivatives
Propiedades
Fórmula molecular |
C16H16N2O3 |
|---|---|
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
N-[3-methyl-5-[(E)-2-phenylethenyl]-1,2-oxazol-4-yl]-3-oxobutanamide |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)10-15(20)17-16-12(2)18-21-14(16)9-8-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,20)/b9-8+ |
Clave InChI |
MMDCCTZIUBMDJL-CMDGGOBGSA-N |
SMILES isomérico |
CC1=NOC(=C1NC(=O)CC(=O)C)/C=C/C2=CC=CC=C2 |
SMILES canónico |
CC1=NOC(=C1NC(=O)CC(=O)C)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


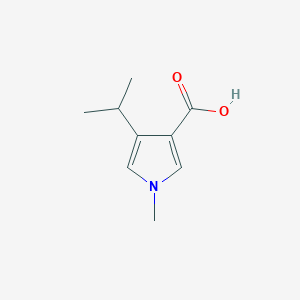
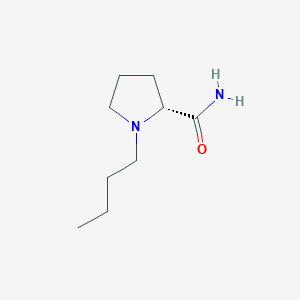

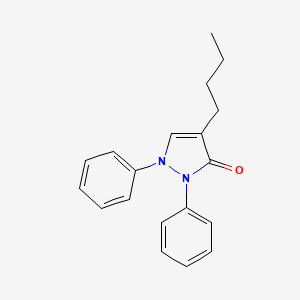
![4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12877771.png)
![3-[4-(4-Chlorophenyl)-2-ethyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12877776.png)

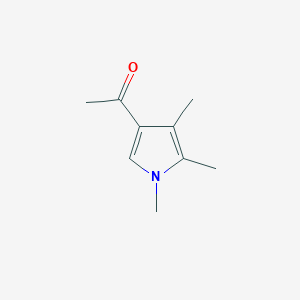
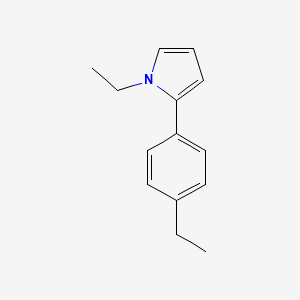
![2-(Carboxy(hydroxy)methyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877793.png)
